3,6,9-Trioxaeicos-19-EN-1-OL
Overview
Description
2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its ability to act as a surfactant and its compatibility with other chemical substances.
Scientific Research Applications
2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: The compound is employed in biological studies to investigate its effects on cell membranes and protein interactions.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: The compound is used in the production of detergents, cosmetics, and other personal care products due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol typically involves the reaction of undec-10-en-1-ol with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, enhancing the permeability of cell membranes and facilitating the transport of other molecules.
Comparison with Similar Compounds
Similar Compounds
- Triethylene glycol monododecyl ether
- Polyethylene glycol derivatives
Uniqueness
2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and emulsifier in various applications.
Properties
IUPAC Name |
2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-12-19-14-16-21-17-15-20-13-11-18/h2,18H,1,3-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQQBXFXPDCEIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394375 | |
Record name | 2-(2-{2-[(Undec-10-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130727-45-6 | |
Record name | 2-(2-{2-[(Undec-10-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Undecen-1-yltri(ethylene glycol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.